molecular formula C13H12N4O4S B254329 Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate

Cat. No. B254329
M. Wt: 320.33 g/mol
InChI Key: ILBAZZIATFVTLA-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to exert its antibacterial, antifungal, and antiviral properties by inhibiting the growth and replication of microorganisms. It is also believed to exhibit its anticancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2. In addition, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Advantages and Limitations for Lab Experiments

Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under various conditions and can be stored for long periods of time. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate. These include further studies to determine its mechanism of action, its potential use as a fluorescent probe for the detection of metal ions, and its potential use in combination with other drugs for the treatment of various diseases. Further studies are also needed to determine its safety and efficacy in vivo and to explore its potential applications in other scientific research fields.
Conclusion:
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It has been extensively studied for its antibacterial, antifungal, antiviral, and anticancer properties, as well as its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in other scientific research fields.

Synthesis Methods

Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form 2-(4-nitrobenzylidene) hydrazinecarbothioamide. The second step involves the reaction of the resultant compound with methyl acetoacetate to form methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate.

Scientific Research Applications

Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate

Molecular Formula

C13H12N4O4S

Molecular Weight

320.33 g/mol

IUPAC Name

methyl 4-methyl-2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H12N4O4S/c1-8-11(12(18)21-2)22-13(15-8)16-14-7-9-3-5-10(6-4-9)17(19)20/h3-7H,1-2H3,(H,15,16)/b14-7+

InChI Key

ILBAZZIATFVTLA-VGOFMYFVSA-N

Isomeric SMILES

CC1=C(SC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC

SMILES

CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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